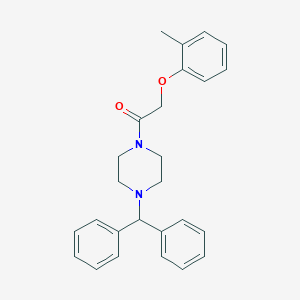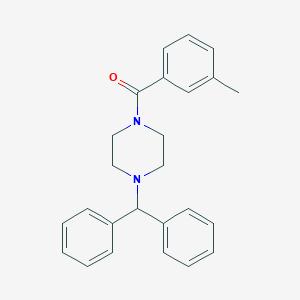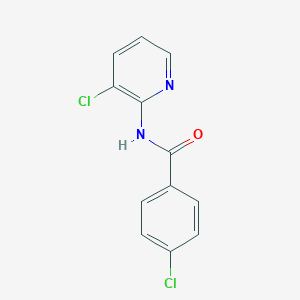![molecular formula C15H12Cl2N2S2 B295227 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295227.png)
4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine, also known as DBCO-ETP, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine involves the reaction of its thieno[2,3-d]pyrimidine ring with cyclooctynes or other strained alkenes, resulting in a covalent bond formation between this compound and the functional group on the biomolecule of interest. This reaction is highly specific and efficient, enabling the selective labeling of biomolecules in complex biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and reliable bioconjugation reagent for scientific research. It does not interfere with cellular processes or alter the function of labeled biomolecules, allowing for accurate and reliable data interpretation.
实验室实验的优点和局限性
One of the main advantages of 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine is its high efficiency and specificity for labeling biomolecules, which enables the visualization and tracking of biomolecules in cells and tissues. It also has minimal biochemical and physiological effects, making it a safe and reliable bioconjugation reagent. However, one limitation of this compound is that it requires the use of cyclooctynes or other strained alkenes for covalent bond formation, which may limit its applicability in certain experimental systems.
未来方向
There are several future directions for the use of 4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine in scientific research. One potential area of application is in the development of targeted drug delivery systems, where this compound can be used to selectively label drug molecules with functional groups for targeted delivery to specific cells or tissues. Another potential area of application is in the study of protein-protein interactions and signaling pathways, where this compound can be used to label and track specific proteins in complex biological systems. Additionally, this compound can be further optimized for increased efficiency and specificity, as well as for compatibility with a wider range of experimental systems.
In conclusion, this compound is a unique and versatile bioconjugation reagent that has significant potential for scientific research. Its high efficiency and specificity for labeling biomolecules, combined with its minimal biochemical and physiological effects, make it a valuable tool for visualizing and tracking biomolecules in cells and tissues, as well as for studying protein-protein interactions and signaling pathways. With continued research and development, this compound has the potential to enable new discoveries and advancements in a wide range of scientific fields.
合成方法
4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine can be synthesized using a multi-step process, starting with the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to produce 2,4-dichlorobenzyl sulfide. This intermediate is then reacted with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate to produce this compound.
科学研究应用
4-[(2,4-Dichlorobenzyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidine has been widely used in scientific research as a bioconjugation reagent due to its ability to selectively label biomolecules with high efficiency and specificity. It can be used to label proteins, peptides, nucleic acids, and other biomolecules with a variety of functional groups, such as azides, alkynes, and cyclooctynes. This enables the visualization and tracking of biomolecules in cells and tissues, as well as the study of protein-protein interactions and signaling pathways.
属性
分子式 |
C15H12Cl2N2S2 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC 名称 |
4-[(2,4-dichlorophenyl)methylsulfanyl]-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H12Cl2N2S2/c1-2-11-6-12-14(18-8-19-15(12)21-11)20-7-9-3-4-10(16)5-13(9)17/h3-6,8H,2,7H2,1H3 |
InChI 键 |
CIGXUCLJJBZCSS-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


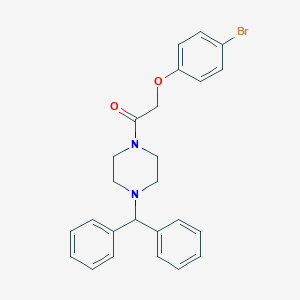
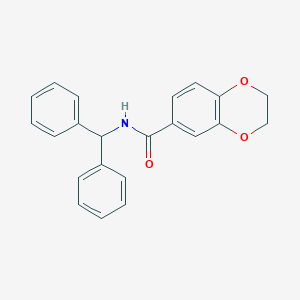
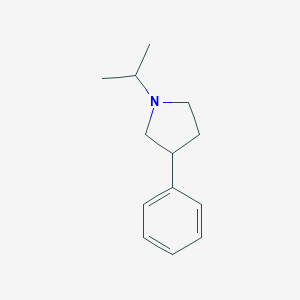

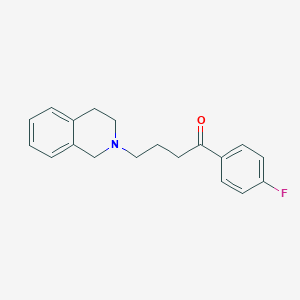

![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)
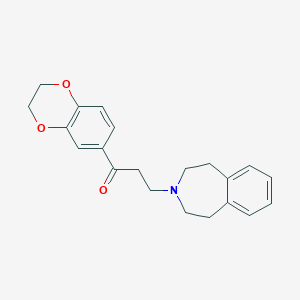
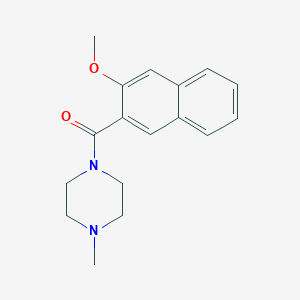
![2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295163.png)
![7,7-bis(hydroxymethyl)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295168.png)
